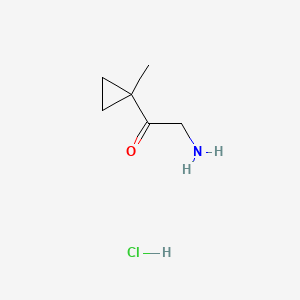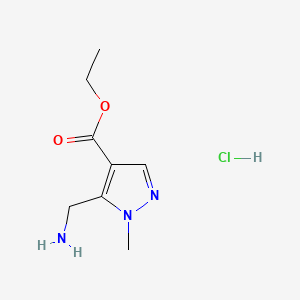
2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride, also known as 2-A1MCEH, is an organic compound belonging to the class of cyclic ethers. It is a colorless, crystalline solid that is soluble in water and other organic solvents. 2-A1MCEH is used in a variety of scientific applications, including synthetic organic chemistry, biochemical research, and drug development.
Aplicaciones Científicas De Investigación
2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a starting material in drug development. It is also used as a model compound in the study of the structure and reactivity of cyclic ethers.
Mecanismo De Acción
2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride is an organic compound that undergoes a variety of chemical reactions. Its reaction mechanism is based on the formation of a cyclic ether. This process involves the opening of the cyclopropane ring and the formation of a new ether bond. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a series of hydrolysis and dehydration steps to form the desired product.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It is known to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of physiological effects, including improved cognitive function, increased alertness, and improved memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride is a useful reagent for laboratory experiments. Its advantages include its relatively low cost, its stability in aqueous and organic solvents, and its ability to undergo a variety of chemical reactions. Its main limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
Future research on 2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride could focus on its potential applications in drug development and its biochemical and physiological effects. Additionally, further research could be conducted on its reaction mechanism and the structure and reactivity of cyclic ethers. Finally, new methods of synthesis could be explored in order to improve the yield and efficiency of the reaction.
Métodos De Síntesis
2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride can be synthesized from the reaction of ethylene oxide and 1-methylcyclopropane. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a series of hydrolysis and dehydration steps to form the desired product. The reaction can be carried out in either aqueous or organic solvents, depending on the desired yield.
Propiedades
IUPAC Name |
2-amino-1-(1-methylcyclopropyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-6(2-3-6)5(8)4-7;/h2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXITCWRTDIYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607659.png)

![tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate, trans](/img/structure/B6607668.png)


![2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B6607681.png)

![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6607721.png)
![1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B6607727.png)
![4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B6607728.png)


